molecular formula C22H20N6O2 B13859891 N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine

N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B13859891
M. Wt: 400.4 g/mol
InChI Key: SAASNVMQQSXUNP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common approach is the condensation of 3,4-dimethoxyaniline with 1-methylindazole-5-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminopyrazine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and biological activities. Its ability to interact with multiple molecular targets makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C22H20N6O2

Molecular Weight

400.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C22H20N6O2/c1-27-18-6-4-14(10-15(18)12-24-27)17-13-28-9-8-23-22(28)21(26-17)25-16-5-7-19(29-2)20(11-16)30-3/h4-13H,1-3H3,(H,25,26)

InChI Key

SAASNVMQQSXUNP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN4C=CN=C4C(=N3)NC5=CC(=C(C=C5)OC)OC)C=N1

Origin of Product

United States

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